molecular formula C23H15ClN6O B2918116 4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891119-46-3

4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2918116
CAS No.: 891119-46-3
M. Wt: 426.86
InChI Key: YUOYNZUOOIFBHM-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 2. The phenyl ring at position 6 is further functionalized with a 4-chlorobenzamide moiety via an N-phenyl linkage.

Properties

IUPAC Name

4-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN6O/c24-18-8-6-15(7-9-18)23(31)26-19-5-1-3-16(13-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOYNZUOOIFBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl group, a pyridinyl moiety, and a triazolopyridazinyl structure. Its IUPAC name reflects its complex architecture:

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H12ClN5O
Molecular Weight 353.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met and Pim-1 kinases, which play critical roles in cancer progression. In vitro studies indicate that it can significantly inhibit these kinases at nanomolar concentrations (IC50 values ranging from 0.163 μM to 0.283 μM) .
  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cell lines by affecting the PI3K-Akt-mTOR signaling pathway. This includes increased caspase-9 activity and alterations in cell cycle progression .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : The compound was screened against various cancer cell lines (e.g., MCF-7, A549). It exhibited significant antiproliferative effects with mean growth inhibition percentages (GI%) indicating robust cytotoxicity .
  • Antimicrobial Properties : Its derivatives have been studied for antimicrobial activity against several pathogens, showcasing broad-spectrum efficacy .

Case Study 1: Antiproliferative Effects

In a study examining the effects on MCF-7 breast cancer cells, this compound was found to cause cell cycle arrest at the S-phase and significantly enhance apoptosis rates compared to control groups. This was evidenced by increased levels of apoptotic markers and decreased levels of phosphorylated proteins involved in survival signaling .

Case Study 2: Kinase Inhibition

Another research project focused on the dual inhibition of c-Met and Pim-1 kinases by this compound. The results demonstrated that it effectively inhibited both kinases at low concentrations while maintaining favorable pharmacokinetic properties. Molecular docking studies suggested that the compound binds effectively to the ATP-binding sites of these enzymes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position 3 on Triazolo Core : The pyridin-3-yl group in the target compound may enhance π-π stacking interactions with biological targets compared to methyl (C1632) or thiophenyl groups .
  • Benzamide vs. Sulfonamide : The 4-chlorobenzamide group in the target compound likely increases lipophilicity and membrane permeability relative to the sulfonamide analogue, which may improve tissue penetration but reduce solubility .
  • Halogen Effects : The 4-chloro substituent on benzamide could improve binding affinity through hydrophobic and electron-withdrawing effects, similar to fluorinated analogues .

Pharmacological and Mechanistic Insights

  • C1632 (N-Methyl-N-[3-(3-methyltriazolo...)phenyl]acetamide): This analogue inhibits Lin28/let-7 interactions, rescuing let-7 tumor suppressor miRNA activity, leading to cancer stem cell differentiation and reduced tumorsphere formation .
  • Antimicrobial Analogues : N-(3-(6-methyltriazolo...)phenyl)benzamide derivatives exhibit moderate activity against microbial pathogens. The 4-chloro substitution in the target compound could enhance potency by increasing membrane interaction or enzyme inhibition .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be made:

  • Melting Point : Analogues with halogenated benzamide groups (e.g., 2,4-difluoro in ) typically exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular forces. The target compound’s 4-chlorobenzamide may result in a similar range.
  • Solubility : The pyridin-3-yl group may introduce moderate aqueous solubility compared to purely hydrophobic substituents (e.g., methyl or thiophenyl).

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